[3-(Methylamino)oxolan-3-yl]methanol hydrochloride
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Overview
Description
[3-(Methylamino)oxolan-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of oxolane, featuring a methylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with oxolane derivatives.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and consistent production.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry:
Material Science: Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibiting specific enzymes by binding to their active sites.
Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
- [3-(Amino)oxolan-3-yl]methanol hydrochloride
- [3-(Ethylamino)oxolan-3-yl]methanol hydrochloride
- [3-(Dimethylamino)oxolan-3-yl]methanol hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the amino group (methyl, ethyl, dimethyl) distinguishes these compounds.
- Reactivity: The reactivity varies based on the substituents, affecting their chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
[3-(methylamino)oxolan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-6(4-8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
InChI Key |
JKUQJMAHLYIHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCOC1)CO.Cl |
Origin of Product |
United States |
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